molecular formula C22H21NO5S B300019 N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide

N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide

Cat. No. B300019
M. Wt: 411.5 g/mol
InChI Key: GDXDDUNQGBJBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide, also known as TFPMS, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. TFPMS has been extensively studied for its unique chemical and biological properties, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and Alzheimer's disease pathology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide is its potent anticancer and anti-Alzheimer's disease activity, which makes it a promising candidate for use in scientific research. However, one of the limitations of N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for research on N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide. One area of research is the development of more efficient synthesis methods for N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide, which could improve its solubility and make it easier to work with in laboratory experiments. Another area of research is the development of more potent derivatives of N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide, which could have even greater anticancer and anti-Alzheimer's disease activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide and its potential applications in other areas of scientific research.

Synthesis Methods

N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide can be synthesized through a multistep reaction process involving the condensation of 3,4,5-trimethoxybenzene with fluorene-2-sulfonyl chloride. This reaction results in the formation of N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide, which can be purified through recrystallization.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

Product Name

N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C22H21NO5S/c1-26-20-12-16(13-21(27-2)22(20)28-3)23-29(24,25)17-8-9-19-15(11-17)10-14-6-4-5-7-18(14)19/h4-9,11-13,23H,10H2,1-3H3

InChI Key

GDXDDUNQGBJBSI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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